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Introduction

The aminative Suzuki-Miyaura coupling represents a novel transformation in cross-coupling
chemistry, enabling the synthesis of diaryl amines from readily available aryl (pseudo)halides
and aryl boronic acids. This reaction incorporates a formal nitrene insertion into the
conventional Suzuki-Miyaura pathway, effectively transforming a carbon-carbon bond-forming
reaction into a carbon-nitrogen-carbon bond construction. This innovative approach, developed
by Onnuch, Ramagonolla, and Liu, provides a powerful tool for medicinal chemists and drug
development professionals to rapidly access diverse diaryl amine scaffolds, which are
privileged structures in many pharmaceutical agents.[1][2][3][4]

This protocol's significance lies in its ability to leverage existing libraries of Suzuki-Miyaura
coupling partners to generate products typically associated with Buchwald-Hartwig amination,
thereby expanding the accessible chemical space from common starting materials.[1][2][3][4]
The reaction is characterized by its broad substrate scope, functional group tolerance, and high
yields, making it a valuable addition to the synthetic chemist's toolbox.

A key factor in the success of this transformation is the use of a palladium catalyst bearing a
bulky ancillary phosphine ligand, such as t-BuBrettPhos. This specific ligand choice is crucial
for steering the reaction pathway towards the desired aminative coupling product while
suppressing the conventional C-C coupled biaryl product.[1][3] The reaction also employs a
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commercially available amination reagent, O-diphenylphosphinyl hydroxylamine (DPPH), as
the nitrogen source.

Signaling Pathways and Logical Relationships

The aminative Suzuki-Miyaura coupling fundamentally alters the outcome of the traditional
Suzuki-Miyaura catalytic cycle by intercepting a key intermediate with an aminating agent. The
logical relationship between the choice of ligand and the reaction outcome is a critical aspect of

this methodology.
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Caption: Conceptual comparison of traditional and aminative Suzuki-Miyaura pathways.

Experimental Workflow
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The following diagram outlines the general experimental workflow for the aminative Suzuki-
Miyaura coupling.
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Caption: General experimental workflow for aminative Suzuki-Miyaura coupling.

Experimental Protocols

General Procedure for the Aminative Coupling of Aryl Triflates with Arylboronic Acids:

To an oven-dried 4 mL vial equipped with a magnetic stir bar was added the aryl triflate (0.2
mmol, 1.0 equiv), O-diphenylphosphinyl hydroxylamine (DPPH) (55.8 mg, 0.24 mmol, 1.2
equiv), arylboronic acid (0.3 mmol, 1.5 equiv), and cesium carbonate (195.5 mg, 0.6 mmol, 3.0
equiv). The vial was sealed with a Teflon-lined cap. The vial was then evacuated and backfilled
with nitrogen gas (this cycle was repeated three times). Under a nitrogen atmosphere, a
solution of t-BuBrettPhos (5.8 mg, 0.012 mmol, 6 mol%) and palladium acetate (1.4 mg, 0.006
mmol, 3 mol%) in degassed 1,4-dioxane (1.0 mL) was added via syringe. The reaction mixture
was stirred at 80 °C for 12 hours. After completion, the reaction was cooled to room
temperature, diluted with dichloromethane (CH2Clz), and filtered through a short plug of silica
gel, eluting with CH2Clz. The filtrate was concentrated under reduced pressure, and the crude
product was purified by flash column chromatography on silica gel.

General Procedure for the Aminative Coupling of Aryl Bromides with Arylboronic Acids:

In a nitrogen-filled glovebox, an oven-dried 4 mL vial was charged with the aryl bromide (0.2
mmol, 1.0 equiv), DPPH (65.1 mg, 0.28 mmol, 1.4 equiv), arylboronic acid (0.4 mmol, 2.0
equiv), and 1,8-diazabicyclo[5.4.0Jundec-7-ene (DBU) (90 uL, 0.6 mmol, 3.0 equiv). A stock
solution of t-BuBrettPhos Pd G3 precatalyst (3 mol%) in degassed toluene was prepared. The
precatalyst solution (providing 0.006 mmol of Pd) was added to the vial. The vial was sealed
and heated to 100 °C for 12 hours. Following the reaction, the mixture was cooled to ambient
temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was
concentrated, and the residue was purified by preparative thin-layer chromatography (TLC) or
flash column chromatography.

General Procedure for the Aminative Coupling of Aryl Chlorides with Arylboronic Acids:

Inside a glovebox, an oven-dried vial was loaded with the aryl chloride (0.2 mmol, 1.0 equiv),
DPPH (74.4 mg, 0.32 mmol, 1.6 equiv), arylboronic acid (0.5 mmol, 2.5 equiv), and DBU (120
pL, 0.8 mmol, 4.0 equiv). A solution of the t-BuBrettPhos Pd G3 precatalyst (5 mol%) in
degassed toluene was added. The vial was sealed and the reaction mixture was stirred at 120
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°C for 24 hours. After cooling, the reaction mixture was worked up and purified using similar
procedures as described for aryl bromides.

Data Presentation

Table 1: Optimized Reaction Conditions for the Model Reaction

Catalyst Ligand Base Temp . Yield
Entry . Solvent Time (h)
(mol%) (mol%) (equiv) (°C) (%)
t_
Pd(OAc)2 Cs2CO0s  14-
1 BuBrettP i 80 12 96
3) (3.0 Dioxane
hos (6)

Pd(OAc)2 RuPhos Cs2C0s 1,4-

2 i 80 12 Trace
3) (6) (3.0 Dioxane
Pd(OAc)2  BrettPho Cs2CO0s 1,4-

3 ) 80 12 70
3) s (6) (3.0) Dioxane
t-
BuBrettP DBU

4 - Toluene 100 12 92
hos Pd (3.0
G3(3)

Reaction of 4-methoxyphenyl triflate with 4-(trifluoromethyl)phenylboronic acid. Yields are for
the diaryl amine product.

Table 2: Substrate Scope for the Aminative Coupling of Aryl Triflates with Arylboronic Acids

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Methodological & Application

Check Availability & Pricing

Aryl Triflate Arylboronic Acid Product Yield (%)
4-MeO-CesHa-NH-
4-MeO-CeH4-OTf 4-CF3-CéH4-B(OH)2 96
CeHa-4-CF3
Phenyl-OTf 4-MeO-CsHa-B(OH)2 Ph-NH-CeHa4-4-OMe 85
4-Ac-CeHa-OTf Phenyl-B(OH)2 4-Ac-CesHa-NH-Ph 78
3,5-di-Me-CeHs- 2-Naphthyl-NH-
2-Naphthyl-OTf ) 91
B(OH)2 CeHs-3,5-di-Me

Table 3: Substrate Scope for the Aminative Coupling of Aryl Bromides with Arylboronic Acids

Aryl Bromide Arylboronic Acid Product Yield (%)
4-CN-CeHa-NH-

4-CN-CeHa-Br 4-tBu-CeHa-B(OH)2 88
CeHa-4-tBu

3-Cl-CeHa-Br Phenyl-B(OH)2 3-CI-CeHa-NH-Ph 82
2-Me-CesHa-NH-

2-Me-CeHa-Br 4-F-CeHa-B(OH)2 75
CeHa-4-F

) ) 3-Pyridyl-NH-2-

3-Pyridyl-Br 2-Thienyl-B(OH)2 ) 65

Thienyl

Table 4: Substrate Scope for the Aminative Coupling of Aryl Chlorides with Arylboronic Acids

Aryl Chloride Arylboronic Acid Product Yield (%)
4-CF3-CeHa-ClI Phenyl-B(OH)2 4-CF3-CeHa-NH-Ph 71
4-MeO-CsHa-NH-
4-MeO-CesHa-Cl 4-Me-CeH4-B(OH)2 79
CeHa-4-Me
2-Cl-CsHa-NH-CesHa-3-
2-Cl-CeH4-ClI 3-MeO-CsH4-B(OH)2 68
OMe
4-Ph-CeHas-Cl Phenyl-B(OH)2 4-Ph-CeHa-NH-Ph 84
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Note: Yields are isolated yields and may vary depending on the specific substrates and
reaction scale.

Concluding Remarks

The aminative Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of
diaryl amines. The provided protocols offer a general starting point for a wide range of
substrates. For optimal results, particularly with challenging substrates, fine-tuning of the
reaction parameters such as base, solvent, temperature, and catalyst loading may be
necessary. The successful application of this methodology hinges on the use of a sterically
demanding phosphine ligand, which effectively redirects the catalytic cycle towards the desired
aminative pathway. This reaction significantly broadens the utility of existing chemical
feedstocks and provides a powerful strategy for the rapid generation of molecular diversity in
drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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